Amoxydramine

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Amoxydramine, chemically designated as 2-(diphenylmethoxy)-N,N-dimethylethanamine N-oxide, is the primary N-oxide metabolite of the first-generation antihistamine diphenhydramine. It is an organic compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 3922-74-5
Cat. No. B1665477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoxydramine
CAS3922-74-5
SynonymsAmoxydramine
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]
InChIInChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
InChIKeyOEQNVWKWQPTBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amoxydramine (CAS 3922-74-5): Analytical Reference Standard for Diphenhydramine Metabolism Studies


Amoxydramine, chemically designated as 2-(diphenylmethoxy)-N,N-dimethylethanamine N-oxide, is the primary N-oxide metabolite of the first-generation antihistamine diphenhydramine [1]. It is an organic compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol . Unlike its parent drug, which is a potent histamine H1 receptor antagonist, amoxydramine's pharmacological profile is not extensively characterized in primary literature. Its primary established role is as an analytical reference standard, officially recognized by the United States Pharmacopeia (USP) as 'Diphenhydramine N-Oxide [USP-RS]', for use in impurity profiling, metabolite identification, and method validation in pharmaceutical and forensic toxicology [2]. This guide clarifies why, for specific analytical applications, amoxydramine is the requisite compound rather than a generic diphenhydramine salt or another antihistamine analog.

1
USP compendial method suitability
Designated Diphenhydramine N-Oxide [USP-RS] for impurity profiling in diphenhydramine drug products.
2
Metabolite biomarker analysis
Authentic N-oxide metabolite standard for diphenhydramine ADME and forensic toxicology workflows.
3
Free base reference form
Neat analytical standard distinct from diphenhydramine salts, with unique chromatographic and MS behavior.

Why Diphenhydramine or Other Antihistamines Cannot Substitute for Amoxydramine in Analytical Workflows


Substituting amoxydramine with its parent drug, diphenhydramine, or another first-generation antihistamine like doxylamine or dimenhydrinate, is not scientifically valid for specific research and quality control applications. Amoxydramine is a distinct chemical entity—the N-oxide metabolite—with unique physicochemical properties, including different chromatographic retention times and mass spectral fragmentation patterns, that are critical for its role as a reference standard . While diphenhydramine acts as an H1 receptor antagonist, the pharmacological activity of its N-oxide metabolite is not a direct substitute and is rarely the focus of procurement [1]. The selection of amoxydramine is driven by its identity as a specific biomarker in pharmacokinetic (PK) studies and its regulatory status as a USP Reference Standard for impurity testing in diphenhydramine drug products [2]. Using diphenhydramine in these assays would result in false negatives for the N-oxide impurity or metabolite and would invalidate methods requiring this specific analyte.

Not a direct diphenhydramine replacement
Amoxydramine is the N-oxide metabolite; diphenhydramine has different polarity, retention, and mass fragmentation – interchange may cause false negatives in impurity assays.
USP designation mismatch
Only Diphenhydramine N-Oxide [USP-RS] meets compendial requirements; generic diphenhydramine or other antihistamines lack the required reference identity.
Metabolite pathway specificity
Amoxydramine is the sole biomarker for diphenhydramine N-oxidation; alternative antihistamines follow different metabolic routes and cannot validate this specific pathway.

Quantitative Differentiation of Amoxydramine vs. Antihistamine Analogs for Analytical and Research Procurement


Structural Identity and Regulatory Designation as a USP Reference Standard

Amoxydramine is structurally and functionally distinct from its parent, diphenhydramine. Diphenhydramine is a tertiary amine (C₁₇H₂₁NO), whereas amoxydramine is the corresponding N-oxide (C₁₇H₂₁NO₂). This structural modification results in a molecular weight increase of 16 Da (from 255.35 to 271.35 g/mol) and a significant change in polarity [1]. Crucially, the compound is officially designated as 'Diphenhydramine N-Oxide [USP-RS]' by the United States Pharmacopeia, a distinction not held by diphenhydramine hydrochloride or other first-generation antihistamines like doxylamine succinate [2]. This regulatory recognition mandates its use for specific impurity assays and method validation protocols for diphenhydramine-containing products, establishing a non-interchangeable role.

Identity & USP status
Class-level
Amoxydramine: C₁₇H₂₁NO₂, Diphenhydramine N-Oxide [USP-RS] vs. Diphenhydramine: C₁₇H₂₁NO, no USP-RS for N-oxide
Unique N-oxide structure mandates compendial use
Regulatory-class distinction; confirm USP monograph applicability
Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Role as a Specific Biomarker in Human Diphenhydramine Pharmacokinetic Studies

Amoxydramine is a direct, specific human metabolite of diphenhydramine, formed via N-oxidation [1]. Unlike other first-generation antihistamines such as chlorpheniramine or doxylamine, which follow different metabolic pathways (e.g., demethylation, N-dealkylation), amoxydramine serves as a unique biomarker for tracking the specific N-oxidation pathway of diphenhydramine. Analytical methods developed for quantifying diphenhydramine and its metabolites in biological matrices (e.g., plasma, urine, post-mortem tissue) therefore require an authentic amoxydramine standard for accurate identification and quantification [2]. Substituting with diphenhydramine or a structurally unrelated antihistamine would render the assay incapable of detecting or quantifying this specific metabolite.

PK metabolite role
Class-level
Diphenhydramine N-oxide metabolite standard vs. diphenhydramine parent or unrelated antihistamine – only the N-oxide enables specific pathway quantification
Required for N-oxidation biomarker detection
Data to verify in target biological matrix
Pharmacokinetics Drug Metabolism Forensic Toxicology

Differentiation via Salt Form: Amoxydramine Camsylate as an Antitussive Agent

While the free base amoxydramine (CAS 3922-74-5) is an analytical standard, its camsylate salt (amoxydramine camsilate, CAS 15350-99-9) was historically developed and patented by Allied Chemical Corp. as a pharmaceutical agent with antitussive, sedative, and potential antihypertensive properties [1]. This represents a distinct application profile compared to dimenhydrinate, which is the 8-chlorotheophylline salt of diphenhydramine and is indicated for motion sickness and nausea. The camsylate salt form was explicitly investigated for treating non-productive cough [2]. While not a direct comparator to the free base for analytical use, this salt form demonstrates a divergent therapeutic development path, highlighting a chemical basis for different pharmacological applications that is not shared by other common diphenhydramine salts.

Salt form differentiation
Class-level
Amoxydramine camsilate: historical antitussive vs. common diphenhydramine salts (HCl, 8-chlorotheophyllinate) indicated for allergy/motion sickness
Salt identity informs research on structure-activity relationships
Free base is the analytical standard; camsylate salt is a separate entity
Pharmaceutical Salts Antitussive Research Historical Pharmacology

Primary Research and Industrial Applications for Amoxydramine (3922-74-5)


Pharmaceutical Impurity Profiling and Method Validation

Amoxydramine is the definitive reference standard for developing and validating analytical methods (e.g., HPLC, UPLC, LC-MS) to detect and quantify the N-oxide impurity in diphenhydramine active pharmaceutical ingredient (API) and finished drug products. Its use is mandated for compliance with USP monographs that specify 'Diphenhydramine N-Oxide [USP-RS]' for system suitability and impurity testing [1]. Procurement of this specific compound ensures regulatory compliance and method accuracy.

Forensic and Clinical Toxicology

In forensic and clinical toxicology laboratories, amoxydramine is essential as a certified reference material for the confirmation and quantification of the N-oxide metabolite in biological specimens (blood, urine, tissue) as part of diphenhydramine exposure or overdose investigations [1]. Its distinct chromatographic and mass spectral properties enable unequivocal differentiation from the parent drug and other metabolites, which is a critical requirement for forensic reporting.

In Vitro and In Vivo Drug Metabolism Studies

Researchers conducting ADME (Absorption, Distribution, Metabolism, Excretion) studies on diphenhydramine require an authentic amoxydramine standard to identify and quantify the formation of the N-oxide metabolite in various in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal models [1]. This allows for the complete elucidation of diphenhydramine's metabolic pathways, which is not possible when using only the parent compound as a reference.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling & method validation
USP compendial reference standard designation
System suitability, accuracy, and N-oxide impurity quantitation
Forensic & clinical toxicology analysis
Distinct chromatographic and mass spectral signature
Confirmatory identification in biological specimens
In vitro & in vivo drug metabolism studies
Authentic N-oxide metabolite standard
Metabolic pathway elucidation and biomarker quantification
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